molecular formula C16H14ClF3N2OS2 B8334613 3-(2-(Phenylthio)ethyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride CAS No. 130997-73-8

3-(2-(Phenylthio)ethyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride

Cat. No.: B8334613
CAS No.: 130997-73-8
M. Wt: 406.9 g/mol
InChI Key: VBAQNSSDNWWWIR-UHFFFAOYSA-N
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Description

3-(2-(Phenylthio)ethyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride is a useful research compound. Its molecular formula is C16H14ClF3N2OS2 and its molecular weight is 406.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

130997-73-8

Molecular Formula

C16H14ClF3N2OS2

Molecular Weight

406.9 g/mol

IUPAC Name

3-(2-phenylsulfanylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine;hydrochloride

InChI

InChI=1S/C16H13F3N2OS2.ClH/c17-16(18,19)22-11-6-7-13-14(10-11)24-15(20)21(13)8-9-23-12-4-2-1-3-5-12;/h1-7,10,20H,8-9H2;1H

InChI Key

VBAQNSSDNWWWIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCN2C3=C(C=C(C=C3)OC(F)(F)F)SC2=N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure is as in Example 21, starting with 2-amino-6-trifluoromethoxybenzothiazole (9.4 g), 1-chloro-2-phenylthioethane (13.8 g) and sodium iodide (13.5 g) in methyl ethyl ketone (30 cc). The mixture is heated for 88 hours to boiling and then cooled to a temperature in the region of 20° C. Ethyl ether (250 cc) is added to the reaction medium and the precipitate formed is filtered off. The solid is suspended in distilled water (250 cc), treated with 1N sodium hydroxide (40 cc) and then extracted with ethyl ether (100 cc). After drying over magnesium sulphate and filtration, ethyl acetate (150 cc) is added to the filtrate, which is treated with 4N ethereal hydrogen chloride (10 cc). The precipitate formed is filtered off and recrystallized in 2-propanol (85 cc). 2-Imino-3-(2-phenylthioethyl)-6 -trifluoromethoxybenzothiazoline hydrochloride (5.4 g), m.p. 174° C., is obtained.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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